Procaine N-Oxide
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Overview
Description
Procaine N-Oxide is a derivative of procaine, a well-known local anesthetic. This compound is primarily used in pharmaceutical research and as a certified reference material. It is characterized by the presence of an N-oxide functional group, which significantly alters its chemical properties compared to its parent compound, procaine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procaine N-Oxide can be synthesized through the oxidation of procaine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction typically involves treating procaine with hydrogen peroxide in the presence of a base, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and catalysts like titanium silicalite (TS-1) can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Procaine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can regenerate the parent compound, procaine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Higher oxidized states of procaine derivatives.
Reduction: Procaine.
Substitution: Various substituted procaine derivatives
Scientific Research Applications
Procaine N-Oxide has several applications in scientific research:
Pharmaceutical Research: Used as a certified reference material for quality control and method development in pharmaceutical analysis.
Analytical Chemistry: Employed in the development of analytical methods for the determination of procaine and its metabolites.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Procaine N-Oxide involves its interaction with molecular targets similar to procaine. It primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects . Additionally, this compound may interact with other molecular targets, including NMDA receptors and nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Procaine: The parent compound, used as a local anesthetic.
Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
Benzocaine: A local anesthetic with a simpler structure and shorter duration of action.
Uniqueness of Procaine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, procaine. This functional group allows this compound to participate in specific chemical reactions that procaine cannot, making it valuable in synthetic and analytical applications .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-aminobenzoyl)oxy-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(17,4-2)9-10-18-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |
InChI Key |
JHSYYHBTKPNKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCOC(=O)C1=CC=C(C=C1)N)[O-] |
Origin of Product |
United States |
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